Gdp mannuronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

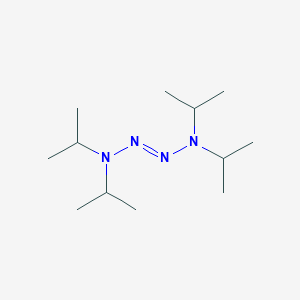

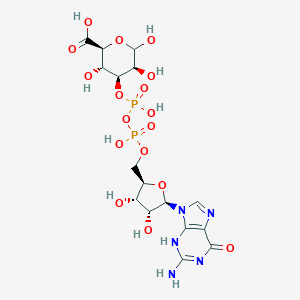

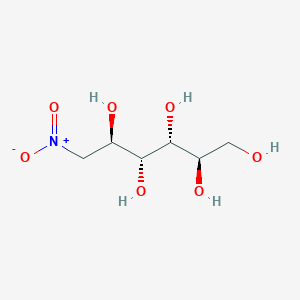

Guanosine diphosphate mannuronate is a nucleotide-sugar oxoanion derived from guanosine diphosphate mannuronic acid. It plays a crucial role in the biosynthesis of alginate, a polysaccharide that is widely used in various industries due to its gelling, viscosifying, and stabilizing properties . Guanosine diphosphate mannuronate is produced through the oxidation of guanosine diphosphate mannose, catalyzed by the enzyme guanosine diphosphate mannose dehydrogenase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Guanosine diphosphate mannuronate is synthesized from guanosine diphosphate mannose through an enzymatic reaction. The key enzyme involved is guanosine diphosphate mannose dehydrogenase, which catalyzes the irreversible double oxidation of guanosine diphosphate mannose to guanosine diphosphate mannuronate . This reaction typically occurs in the cytosol of bacterial cells, such as Pseudomonas aeruginosa .

Industrial Production Methods: Industrial production of guanosine diphosphate mannuronate involves the cultivation of bacteria capable of producing alginate, such as Pseudomonas and Azotobacter species . These bacteria are grown in controlled environments where they convert substrates like fructose-6-phosphate into guanosine diphosphate mannuronate through a series of enzymatic steps . The guanosine diphosphate mannuronate is then extracted and purified for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Guanosine diphosphate mannuronate primarily undergoes oxidation reactions. The key reaction is the oxidation of guanosine diphosphate mannose to guanosine diphosphate mannuronate, catalyzed by guanosine diphosphate mannose dehydrogenase . This reaction is crucial for the biosynthesis of alginate.

Common Reagents and Conditions: The oxidation of guanosine diphosphate mannose to guanosine diphosphate mannuronate requires the presence of guanosine diphosphate mannose dehydrogenase and appropriate cofactors such as NAD+ . The reaction typically occurs under physiological conditions within the cytosol of bacterial cells.

Major Products: The major product of the oxidation reaction is guanosine diphosphate mannuronate, which serves as a precursor for the polymerization of alginate .

Wissenschaftliche Forschungsanwendungen

Guanosine diphosphate mannuronate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its role in the biosynthesis of alginate and its potential as a substrate for enzymatic reactions . In biology, guanosine diphosphate mannuronate is important for understanding the metabolic pathways of bacteria that produce alginate . In medicine, alginate derived from guanosine diphosphate mannuronate is used in wound dressings, drug delivery systems, and tissue engineering . In industry, alginate is utilized in food, cosmetics, and pharmaceuticals for its gelling and stabilizing properties .

Wirkmechanismus

The mechanism of action of guanosine diphosphate mannuronate involves its role as a substrate in the biosynthesis of alginate. Guanosine diphosphate mannuronate is polymerized by the enzyme alginate synthase to form polymannuronan, which is then modified to produce alginate . This process involves the interaction of guanosine diphosphate mannuronate with various enzymes and cofactors within the bacterial cell .

Vergleich Mit ähnlichen Verbindungen

Guanosine diphosphate mannuronate is similar to other nucleotide-sugars such as guanosine diphosphate mannose and guanosine diphosphate fucose . it is unique in its role as a precursor for alginate biosynthesis . Other similar compounds include guanosine diphosphate glucose and guanosine diphosphate galactose, which are involved in different biosynthetic pathways .

List of Similar Compounds:- Guanosine diphosphate mannose

- Guanosine diphosphate fucose

- Guanosine diphosphate glucose

- Guanosine diphosphate galactose

Eigenschaften

CAS-Nummer |

10485-25-3 |

|---|---|

Molekularformel |

C16H23N5O17P2 |

Molekulargewicht |

619.3 g/mol |

IUPAC-Name |

(2S,3R,4S,5S)-4-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H23N5O17P2/c17-16-19-11-4(12(26)20-16)18-2-21(11)13-6(23)5(22)3(35-13)1-34-39(30,31)38-40(32,33)37-9-7(24)10(14(27)28)36-15(29)8(9)25/h2-3,5-10,13,15,22-25,29H,1H2,(H,27,28)(H,30,31)(H,32,33)(H3,17,19,20,26)/t3-,5-,6-,7+,8+,9+,10+,13-,15?/m1/s1 |

InChI-Schlüssel |

YESDZLSBQGRWKM-KXWLUJSTSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)N=C(NC2=O)N |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@H]4[C@@H]([C@H](OC([C@H]4O)O)C(=O)O)O)O)O)NC(=NC2=O)N |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)NC(=NC2=O)N |

Synonyme |

Gdp mannuronic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)

![Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester](/img/structure/B78088.png)